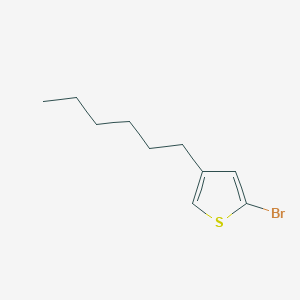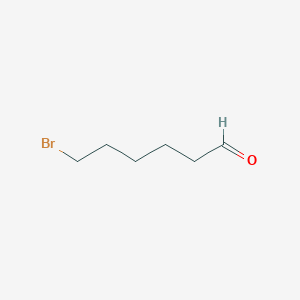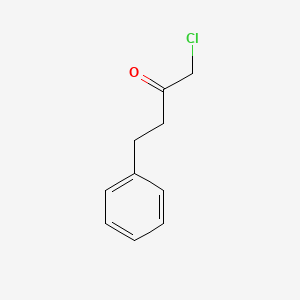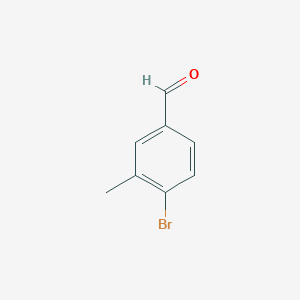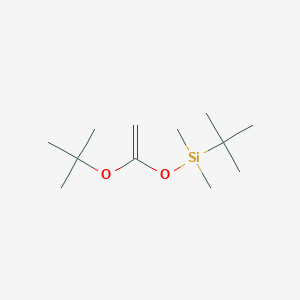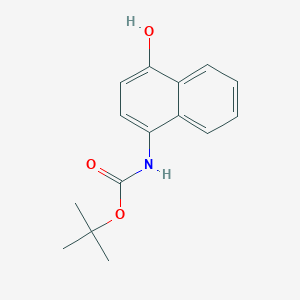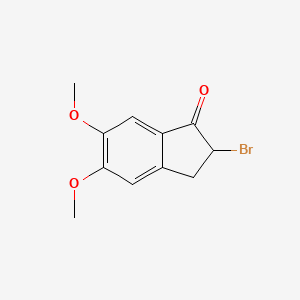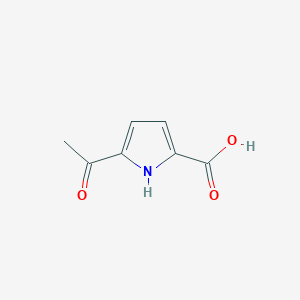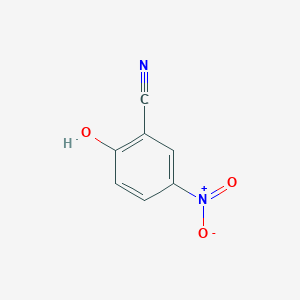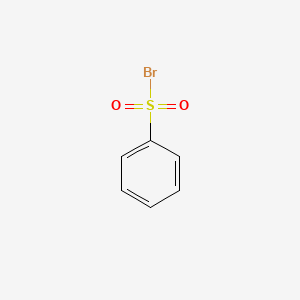
苯磺酰溴
描述
Benzenesulfonyl bromide, also known as benzene sulfonyl bromide, is an aromatic sulfonyl halide used as a reagent in organic synthesis in the laboratory. It is a colorless, crystalline solid that is soluble in polar and non-polar solvents. Benzenesulfonyl bromide is a versatile reagent, used in a wide range of reactions and applications. It is a useful reagent for the synthesis of a variety of organic compounds and is used in the preparation of pharmaceuticals, dyes, and other products.
科学研究应用
苯磺酰肼的生物活性
与苯磺酰溴相关的苯磺酰肼在药物化学中展示了广泛的潜在应用。这些化合物表现出抗菌、抗真菌、抗癌、抗抑郁、抗阿尔茨海默病、杀虫活性,并且可以抑制酶的活性 (Łukasz Popiołek, 2021)。
杂环化合物的合成
苯磺酰溴被用于合成复杂的杂环化合物。例如,1-苯磺酰-5-氨基吲哚被用于高效产生N-烷基硫脲基吲哚和烷基N-(吲哚-5'-基)二硫代氨基甲酸酯,为有机化学领域做出了贡献 (M. Chakrabarty et al., 2005)。
固相合成应用
从苯磺酰氯制备的聚合物支持的苯磺酰胺是化学转化中的关键中间体。这些化合物在产生多样化的特权骨架方面至关重要,并已在各种化学重排中使用 (Veronika Fülöpová & M. Soural, 2015)。
催化和合成化学
苯磺酰溴在催化和合成化学中发挥着重要作用。它在钯催化的偶联反应中的应用以及在合成双(杂)芳基化合物中的应用突显了其在创造复杂分子结构方面的多功能性 (Kedong Yuan et al., 2015)。此外,它已被用于使用卤代苯磺酰氯直接芳基化杂环化合物 (Aymen Skhiri等, 2015)。
环境和生物修复研究
苯磺酰溴及其衍生物已被用于环境研究,例如在研究Dehalococcoides mccartyi菌株CBDB1对溴代苯的生物降解中的应用,展示了其在理解和潜在解决环境污染物方面的实用性 (Anke Wagner et al., 2012)。
安全和危害
Benzenesulfonyl Bromide should be assumed to be an irritant and harmful by skin absorption and ingestion . It is advised to avoid contact with skin, eyes, and clothing . The compound is moisture sensitive and will react with nucleophilic solvents, liberating HBr, and therefore should be stored under an inert atmosphere .
作用机制
Target of Action
Benzenesulfonyl bromide is a chemical compound that primarily targets Oxysterols receptor LXR-beta . This receptor is a member of the nuclear receptor family of transcription factors and plays a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .
Mode of Action
It’s known that benzenesulfonyl bromide can react with amines in a fashion that provides a useful test for distinguishing primary, secondary, and tertiary amines . This suggests that the compound may interact with its targets through a mechanism similar to nucleophilic substitution .
Biochemical Pathways
It’s known that benzenesulfonyl bromide can be used in the synthesis of benzenesulfonic acid derivatives, which have been evaluated as competitive inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase involved in the degradation of a range of proteins, including all extracellular matrix proteins and many important plasma proteins .
Pharmacokinetics
Factors such as the compound’s physical form, purity, and storage conditions can also influence its pharmacokinetic properties .
Result of Action
Given its potential role as a competitive inhibitor of hne, it’s plausible that the compound could influence processes related to inflammation and infection, as hne is secreted by neutrophils to destroy pathogens and regulate inflammation .
Action Environment
The action, efficacy, and stability of benzenesulfonyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in its environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
生化分析
Biochemical Properties
Benzenesulfonyl bromide plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with amines, where benzenesulfonyl bromide reacts to form sulfonamide derivatives. This reaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds . Additionally, benzenesulfonyl bromide can interact with nucleophiles, leading to the formation of various substituted products .
Cellular Effects
Benzenesulfonyl bromide affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through sulfonylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of proteins can alter their activity, stability, and interactions with other biomolecules, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of benzenesulfonyl bromide involves its action as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, benzenesulfonyl bromide can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzenesulfonyl bromide can change over time. The compound is relatively stable under dry conditions but can degrade in the presence of moisture. Over time, this degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term exposure to benzenesulfonyl bromide can also result in cumulative effects on cellular function, such as prolonged enzyme inhibition or altered gene expression .
Dosage Effects in Animal Models
The effects of benzenesulfonyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of benzenesulfonyl bromide can cause toxicity, manifesting as cellular damage, inflammation, or organ dysfunction. Threshold effects are observed where a specific dosage level triggers a noticeable biological response .
Metabolic Pathways
Benzenesulfonyl bromide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, benzenesulfonyl bromide can inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production . Additionally, it can interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular metabolism .
Transport and Distribution
Within cells and tissues, benzenesulfonyl bromide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, benzenesulfonyl bromide may bind to serum albumin in the bloodstream, facilitating its transport to various tissues . Its distribution within cells can also be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of benzenesulfonyl bromide is determined by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, depending on its targeting signals and post-translational modifications. This localization can affect its activity and function, as the compound may interact with specific proteins and enzymes within these compartments . For example, benzenesulfonyl bromide may target mitochondrial enzymes, influencing cellular respiration and energy production .
属性
IUPAC Name |
benzenesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWWQPZGKPHLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456632 | |
| Record name | Benzenesulfonyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2297-65-6 | |
| Record name | Benzenesulfonyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2297-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

